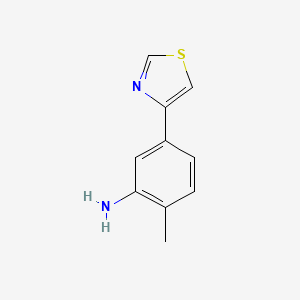

2-Methyl-5-(1,3-thiazol-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(1,3-thiazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-13-6-12-10/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUTDUTFVEQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Methyl 5 1,3 Thiazol 4 Yl Aniline

Retrosynthetic Analysis of 2-Methyl-5-(1,3-thiazol-4-yl)aniline

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, readily available precursors. For this compound, two primary disconnection approaches are considered:

Disconnection of the Thiazole (B1198619) Ring (Hantzsch Synthesis Approach): This strategy involves breaking the C-N and C-S bonds of the thiazole ring. This leads back to an α-haloketone and a thioamide source. Specifically, the target molecule can be disconnected to the key intermediate 2-bromo-1-(3-amino-4-methylphenyl)ethanone and a source for the remaining thiazole atoms, such as thioformamide (B92385). The aminophenyl bromoethanone precursor can be further simplified to 1-(3-amino-4-methylphenyl)ethanone , which in turn derives from the nitrated analogue, 1-(4-methyl-3-nitrophenyl)ethanone . This nitrated ketone is a common starting material accessible from toluene.

Disconnection of the Aniline-Thiazole C-C Bond (Cross-Coupling Approach): This modern approach involves cleaving the bond between the phenyl and thiazole rings. This leads to two separate heterocyclic precursors that can be joined using a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This disconnection suggests two potential pairs of synthons:

A substituted aniline (B41778) derivative (e.g., 5-bromo-2-methylaniline ) and a thiazole-containing organoboron reagent (e.g., 1,3-thiazol-4-ylboronic acid ).

A substituted aniline organoboron reagent (e.g., (3-amino-4-methylphenyl)boronic acid ) and a halogenated thiazole (e.g., 4-bromothiazole ).

These retrosynthetic pathways form the basis for the direct synthetic strategies discussed in the following sections.

Direct Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several forward synthetic routes have been established for the construction of the target molecule.

This approach begins with a pre-functionalized aniline or a precursor that is later converted to an aniline. The core of this strategy is the formation of a key carbonyl compound on the aniline ring, which then serves as the foundation for building the thiazole ring.

A common pathway involves these steps:

Nitration: Starting with p-methylacetophenone, nitration is performed to introduce a nitro group at the 3-position, yielding 1-(4-methyl-3-nitrophenyl)ethanone.

Bromination: The resulting ketone undergoes α-bromination, typically using bromine in a suitable solvent, to produce 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone (B1275579). This α-haloketone is a critical precursor for the Hantzsch synthesis.

Thiazole Ring Formation: The bromoketone is then cyclized, as detailed in the next section.

Reduction: The final step is the reduction of the nitro group to an amine, yielding the target aniline. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation.

The Hantzsch thiazole synthesis is the most prominent and widely used method for constructing the thiazole ring in this context. nih.govresearchgate.net It involves the condensation reaction between an α-haloketone and a thioamide.

For the synthesis of this compound, the reaction proceeds as follows:

Reactants: The key α-haloketone, 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone (prepared as described in 2.2.1), is reacted with a thioamide. To obtain an unsubstituted C2 position on the thiazole ring, thioformamide is typically used.

Mechanism: The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov

Final Step: Following the successful formation of the 4-(4-methyl-3-nitrophenyl)-1,3-thiazole intermediate, the nitro group is reduced to the primary amine to afford the final product.

This method is highly efficient and allows for the introduction of various substituents on the thiazole ring by choosing different thioamides. mdpi.com

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, offer a powerful and versatile alternative for forming the C-C bond between the aniline and thiazole rings. mdpi.comresearchgate.net This strategy requires the synthesis of two separate halogenated and organoboron-functionalized fragments.

A representative Suzuki-Miyaura coupling could involve:

Reactants: (3-Amino-4-methylphenyl)boronic acid is reacted with 4-bromothiazole.

Catalytic System: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃).

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used.

This approach benefits from the commercial availability of many boronic acids and halo-heterocycles and generally exhibits good functional group tolerance. nih.gov

Table 1: Comparison of Direct Synthetic Pathways

| Strategy | Key Reaction | Primary Precursors | Advantages | Disadvantages |

| Aniline Functionalization / Thiazole Formation | Hantzsch Synthesis | 1-(4-methyl-3-nitrophenyl)ethanone, Thioformamide | High yields, well-established, reliable. | Multi-step process, use of lachrymatory α-haloketones. |

| Cross-Coupling | Suzuki-Miyaura Coupling | (3-Amino-4-methylphenyl)boronic acid, 4-Bromothiazole | High functional group tolerance, modular. | Requires synthesis of specific precursors, potential catalyst poisoning by sulfur. |

One-Pot and Multi-Component Reaction Approaches in this compound Synthesis

To enhance synthetic efficiency, reduce waste, and shorten reaction times, one-pot and multi-component reactions (MCRs) have been developed for thiazole synthesis. acgpubs.orgscispace.com These methods combine several reaction steps into a single procedure without isolating intermediates.

A plausible one-pot modification of the Hantzsch synthesis for the target molecule could involve the reaction of 1-(3-amino-4-methylphenyl)ethanone, a halogenating agent, and a thioamide in a single reaction vessel. ijcce.ac.irnih.gov More advanced MCRs might involve the simultaneous combination of an aldehyde, an amine, and a sulfur source to construct the thiazole ring system. acgpubs.org

For example, a three-component reaction could be designed by reacting an appropriate ketone, thiosemicarbazide, and a third component like an aldehyde or phenacyl bromide to directly assemble a highly substituted thiazole. acgpubs.orgresearchgate.net While a specific MCR for this compound is not prominently documented, the principles of MCRs are readily adaptable to its synthesis, offering a streamlined alternative to traditional multi-step methods.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes. researchgate.net Key areas of improvement include the use of alternative energy sources, greener solvents, and catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the Hantzsch thiazole synthesis. nih.govrsc.org This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. nih.govresearchgate.net

Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Green alternatives include using water, ethanol, or performing reactions under solvent-free conditions, which aligns with the principles of green chemistry. wikipedia.org

Catalytic Approaches: The use of reusable, heterogeneous catalysts can simplify product purification and reduce waste. For instance, silica-supported catalysts have been employed in one-pot Hantzsch syntheses, allowing for easy recovery and reuse.

Atom Economy: Multi-component reactions inherently improve atom economy by incorporating most or all of the atoms from the starting materials into the final product, thus minimizing waste.

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.

Catalytic Systems in this compound Synthesis

The preparation of this compound and related structures, such as the key Dasatinib intermediate 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, heavily employs palladium- and copper-based catalytic systems. These catalysts are instrumental in facilitating cross-coupling reactions that form crucial carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are extensively used for the formation of C-N bonds, most notably through the Buchwald-Hartwig amination. This reaction is a powerful tool for coupling amines with aryl halides. In the context of synthesizing this compound, a plausible strategy involves the coupling of a substituted aminophenyl precursor with a functionalized thiazole derivative.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligands, which stabilize the palladium center and modulate its reactivity. Bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, BrettPhos, and RuPhos are often employed to enhance reaction rates and yields. These ligands facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The selection of a suitable base is also critical for the deprotonation of the amine and regeneration of the active catalyst.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions represent another important avenue for the synthesis of thiazole-containing compounds. Copper catalysts can be effective in promoting the formation of C-S bonds, a key step in the construction of the thiazole ring itself, often through condensation reactions. For instance, copper salts can catalyze the cyclization of precursors containing thioamide and α-haloketone functionalities.

Furthermore, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be utilized for the formation of C-N bonds between an aniline derivative and a thiazole halide, providing an alternative to palladium-based methods. These reactions are often carried out at elevated temperatures.

The following table summarizes representative catalytic systems that are applicable to the synthesis of this compound and its analogs, based on established methodologies for similar structures.

| Catalyst System | Reaction Type | Key Components | Typical Conditions |

| Palladium-based | Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XPhos, SPhos) | Base (e.g., NaOtBu, K₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-120 °C |

| Copper-based | Ullmann Condensation | CuI, Cu₂O | Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃, Cs₂CO₃), High temperature (120-200 °C) |

| Copper-based | Thiazole Ring Formation | CuBr₂, CuCl | Solvent (e.g., DMF, CH₃CN), Room temperature to reflux |

Chemical Reactivity and Transformation of 2 Methyl 5 1,3 Thiazol 4 Yl Aniline

Reactions Involving the Aniline (B41778) Moiety of 2-Methyl-5-(1,3-thiazol-4-yl)aniline

The aniline moiety is characterized by the electron-rich benzene (B151609) ring, activated by a primary amino group (-NH2) and a methyl group (-CH3). This high electron density makes it particularly susceptible to electrophilic attack and also imparts nucleophilic character to the amino group itself.

The regioselectivity of electrophilic aromatic substitution (EAS) on the aniline ring of this compound is determined by the cumulative directing effects of its three substituents.

Amino Group (-NH2): This is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org It strongly increases the electron density at the positions ortho (C-4, C-6) and para (C-2) to itself.

Methyl Group (-CH3): This is a weakly activating group and also an ortho, para-director.

Thiazol-4-yl Group: Heteroaromatic rings like thiazole (B1198619) are generally electron-deficient and act as deactivating groups toward electrophilic substitution on an attached benzene ring. udayton.edu

The potent activating and directing effect of the amino group is expected to dominate the molecule's reactivity in EAS reactions. libretexts.org Therefore, electrophiles are predicted to attack the positions most strongly activated by the -NH2 group, which are C-4 and C-6. The C-2 position is sterically hindered by the adjacent methyl group. Due to the high reactivity conferred by the amino group, polysubstitution can be a common outcome, and controlling the reaction to achieve mono-substitution can be challenging. libretexts.orgopenstax.org To achieve greater control and prevent undesirable side reactions like oxidation, the amino group is often protected via acetylation before carrying out the substitution. openstax.orgncert.nic.in

| Reaction | Reagents | Expected Major Product(s) | Notes |

|---|---|---|---|

| Halogenation | Br2 in H2O or CH3COOH | Substitution at C-4 and/or C-6 positions | Reaction is typically rapid and may lead to polybromination due to the high activation of the ring. openstax.orgscribd.com |

| Nitration | HNO3/H2SO4 | Substitution at C-4 and/or C-6 after protection of the amine | Direct nitration is often avoided as the strong acidic and oxidizing conditions can destroy the aniline ring. libretexts.org Protection of the -NH2 group as an acetamide (B32628) is standard practice. openstax.org |

| Sulfonation | Fuming H2SO4 | Substitution at C-4 and/or C-6 | The reaction typically requires heat and forms the anilinium salt as an intermediate. |

The primary aromatic amine group (-NH2) is nucleophilic and undergoes a variety of characteristic reactions. ncert.nic.in These transformations are fundamental in synthetic chemistry for building more complex molecular architectures.

Acylation: The amine reacts readily with acid chlorides and anhydrides in the presence of a base (like pyridine) to form stable amide derivatives. This reaction is also commonly used to temporarily "protect" the amine group to moderate its reactivity during other transformations. ncert.nic.in

Alkylation and Arylation: The nitrogen atom can act as a nucleophile, reacting with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts. ncert.nic.in

Diazotization: At low temperatures (0–5 °C), primary aromatic amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. youtube.com These salts are highly valuable synthetic intermediates that can be converted into a wide range of functional groups. byjus.com

Schiff Base Formation: The amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases.

| Reaction Type | Typical Reagents | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetyl chloride or Acetic anhydride, Pyridine (B92270) | Amide (e.g., N-(2-methyl-5-(thiazol-4-yl)phenyl)acetamide) | Protection of the amine group, synthesis of amides. ncert.nic.in |

| Alkylation | Alkyl halide (e.g., CH3I) | Secondary/Tertiary Amine | Often leads to mixtures; difficult to control. ncert.nic.in |

| Diazotization | NaNO2, HCl (aq), 0–5 °C | Diazonium Salt | Key intermediate for Sandmeyer and other substitution reactions. youtube.com |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R-CO-R'), acid catalyst | Imine | Synthesis of imine-containing compounds. slideshare.net |

Reactions Involving the Thiazole Ring of this compound

The thiazole ring has a distinct reactivity pattern influenced by the electronegativity of the nitrogen and sulfur heteroatoms. numberanalytics.com

The nitrogen atom at the 3-position of the thiazole ring possesses a lone pair of electrons and is basic, with a pKa of approximately 2.5 for its conjugate acid. wikipedia.org This basicity allows it to react with acids to form salts. pharmaguideline.com Furthermore, the nitrogen is nucleophilic and can be alkylated by electrophiles such as alkyl halides. This reaction yields a positively charged quaternary thiazolium salt, which is an important class of compounds used, for example, as catalysts and precursors to N-heterocyclic carbenes. wikipedia.orgpharmaguideline.com

In the target molecule, the thiazole ring is substituted at the C-4 position, leaving the C-2 and C-5 positions available for further functionalization.

Reactivity at the C-2 Position: The proton at the C-2 position of the thiazole ring is notably acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. pharmaguideline.comnih.gov It can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium), to generate a C-2 carbanion or a 2-lithiothiazole species. wikipedia.org This nucleophilic intermediate is highly useful as it can react with a wide array of electrophiles, allowing for the introduction of new substituents at this position. pharmaguideline.com

Reactivity at the C-5 Position: In many thiazole systems, the C-5 position is the most susceptible to electrophilic attack due to its relatively higher electron density. chemicalbook.compharmaguideline.com Therefore, reactions like halogenation or Friedel-Crafts acylation, under appropriate conditions, would be expected to occur at this site, provided it is not sterically hindered by the adjacent aryl substituent.

| Position | Reaction Type | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| N-3 | Alkylation (Quaternization) | Alkyl halide (e.g., CH3I) | Thiazolium salt |

| C-2 | Deprotonation followed by Electrophilic Quench | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., Aldehyde, CO2) | C-2 functionalized thiazole |

| C-5 | Electrophilic Substitution | Halogenating agent (e.g., NBS, NCS) | C-5 halogenated thiazole |

Interactions Between the Aniline and Thiazole Moieties

The aniline and thiazole rings in this compound are not chemically isolated; they exert significant electronic and steric influence on one another.

Electronic Interactions: There is a fundamental electronic disparity between the two rings. The aniline moiety, substituted with -NH2 and -CH3 groups, is electron-rich and acts as an electron donor. The thiazole ring is comparatively electron-deficient, or electron-withdrawing. mdpi.com This creates a donor-acceptor system where electron density is likely polarized from the aniline ring toward the thiazole ring. This electronic communication can affect the reactivity of both systems. For instance, the electron-withdrawing nature of the thiazole will slightly reduce the activation of the aniline ring towards EAS compared to a simple toluidine. Conversely, the electron-donating aniline substituent will increase the electron density of the thiazole ring, potentially making it more susceptible to electrophilic attack than an unsubstituted thiazole.

Steric and Conformational Interactions: The molecule's three-dimensional structure is influenced by the rotation around the single bond connecting the phenyl and thiazole rings. The presence of the methyl group at the C-2 position of the aniline ring (ortho to the point of attachment) can create steric hindrance. This hindrance may force the two rings to adopt a non-planar conformation. The degree of planarity (the dihedral angle) is critical, as it dictates the extent of π-orbital overlap between the rings. A larger dihedral angle would reduce conjugation, thereby electronically isolating the rings to a greater extent and diminishing their mutual influence on reactivity.

Derivatization Reactions for Library Synthesis Based on this compound

The structural framework of this compound, featuring a reactive primary aniline group and a versatile thiazole ring, presents a valuable scaffold for the generation of diverse chemical libraries. These libraries are instrumental in drug discovery and materials science for the exploration of structure-activity relationships. A variety of derivatization reactions can be employed to systematically modify this core structure, enabling the synthesis of a multitude of analogs. The primary avenues for derivatization involve transformations of the aniline nitrogen and functionalization of the thiazole ring.

The aniline moiety readily undergoes a range of reactions, including N-acylation, N-alkylation, sulfonylation, and the formation of ureas and thioureas. These reactions allow for the introduction of a wide array of substituents, thereby modulating the physicochemical properties of the parent molecule. Concurrently, the thiazole ring offers opportunities for further diversification, primarily through palladium-catalyzed cross-coupling reactions, which can introduce new carbon-carbon and carbon-heteroatom bonds. The strategic combination of these derivatization pathways facilitates the construction of extensive and structurally diverse compound libraries.

N-Acylation Reactions

The primary amino group of this compound is readily acylated by a variety of acylating agents, such as acyl chlorides and carboxylic acid anhydrides, to furnish the corresponding amides. These reactions are typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. derpharmachemica.com The use of phase transfer catalysts can also facilitate this transformation. derpharmachemica.com This straightforward and high-yielding reaction is highly amenable to parallel synthesis, allowing for the rapid generation of a library of amides by employing a diverse set of acylating agents.

| Reagent Class | General Reaction | Product Class |

| Acyl Chlorides | R-COCl, Base | N-(Substituted) amides |

| Anhydrides | (R-CO)₂O, Base | N-(Substituted) amides |

N-Alkylation Reactions

Direct N-alkylation of the aniline can be achieved using alkyl halides. psu.eduamazonaws.com However, a significant challenge in the direct alkylation of primary anilines is the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. psu.edu To achieve selective mono-alkylation, indirect methods such as reductive amination are often preferred. The use of ionic liquids as solvents has been shown to minimize over-alkylation in some cases. psu.edu

| Reagent Class | General Reaction | Product Class | Notes |

| Alkyl Halides | R-X, Base | N-Alkyl anilines | Prone to over-alkylation |

Reductive Amination

Reductive amination provides a more controlled approach to the synthesis of N-alkylated derivatives. masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing imines in the presence of carbonyl compounds. masterorganicchemistry.com This methodology allows for the introduction of a wide range of alkyl and arylalkyl substituents.

| Reagent Class | Reducing Agent | Product Class |

| Aldehydes (R-CHO) | NaBH₃CN, NaBH(OAc)₃ | N-Alkyl anilines |

| Ketones (R₂C=O) | NaBH₃CN, NaBH(OAc)₃ | N-Alkyl anilines |

Sulfonylation Reactions

The reaction of this compound with sulfonyl chlorides in the presence of a base like pyridine or triethylamine yields sulfonamides. cbijournal.com This robust reaction is widely used in medicinal chemistry to introduce the sulfonamide moiety, which can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions. A diverse library of sulfonamides can be readily synthesized by employing a variety of commercially available sulfonyl chlorides. enamine.net

| Reagent Class | General Reaction | Product Class |

| Sulfonyl Chlorides | R-SO₂Cl, Base | N-(Substituted) sulfonamides |

Urea (B33335) Formation

The addition of the aniline to isocyanates provides a straightforward route to N,N'-disubstituted ureas. asianpubs.orgresearchgate.net This reaction is typically rapid and high-yielding. A wide array of isocyanates is commercially available, facilitating the generation of a diverse urea library. Alternatively, safer reagents such as N,N'-carbonyldiimidazole can be used in place of isocyanates. nih.gov

| Reagent Class | General Reaction | Product Class |

| Isocyanates | R-NCO | N,N'-Disubstituted ureas |

Palladium-Catalyzed Cross-Coupling Reactions

The thiazole ring of this compound offers further opportunities for diversification. The unsubstituted C2 position of the thiazole is susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.comwikipedia.org More versatile for library synthesis are palladium-catalyzed cross-coupling reactions. While direct C-H arylation of thiazoles is possible, a more common strategy involves the introduction of a halide (e.g., bromine) onto the thiazole ring, which can then participate in reactions such as Suzuki, Stille, and Heck couplings. For instance, if a bromo-substituted analog of the title compound were available, a Suzuki coupling with a variety of boronic acids or esters would introduce a diverse range of aryl and heteroaryl substituents. digitellinc.commdpi.com

| Reaction Type | Coupling Partners | Catalyst System | Product Class |

| Suzuki Coupling | Aryl/heteroaryl boronic acids/esters | Pd catalyst (e.g., Pd(dppf)Cl₂) and base | Aryl/heteroaryl substituted thiazoles |

| Direct C-H Arylation | Aryl halides | Pd catalyst (e.g., Pd(OAc)₂) | Aryl substituted thiazoles |

Theoretical and Computational Investigations of 2 Methyl 5 1,3 Thiazol 4 Yl Aniline

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to optimize molecular geometries and predict various chemical properties. nih.gov For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine the most stable conformation of the molecule by finding the minimum energy structure. nih.govnih.gov

In studies of related aminothiazole compounds, DFT has been used to calculate bond lengths and angles. For instance, in some aminothiazole-derived Schiff bases, the optimized bond distances within the benzene (B151609) ring system were found to be in the range of 1.32–1.42 Å. nih.gov These computational results are often validated by comparison with experimental data from X-ray crystallography where available. The stability of the optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. nih.gov

Table 1: Representative DFT Optimized Bond Parameters for a Phenylthiazole Derivative (Note: Data is illustrative for a related compound)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (phenyl) | 1.38 - 1.41 Å |

| Bond Length | C-N (thiazole) | 1.32 - 1.38 Å |

| Bond Length | C-S (thiazole) | 1.72 - 1.78 Å |

| Bond Angle | C-N-C (thiazole) | ~110° |

Conformational Analysis and Energy Landscapes

Most molecules are not rigid and can exist in various spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. For a molecule like 2-Methyl-5-(1,3-thiazol-4-yl)aniline, the primary conformational flexibility would arise from the rotation around the single bond connecting the aniline (B41778) and thiazole rings.

Computational studies on similar bi-aromatic systems often reveal multiple low-energy conformers. researchgate.net The potential energy surface can be scanned by systematically rotating the dihedral angle between the two rings to identify energy minima (stable conformers) and transition states. The relative energies of these conformers can provide insights into the most probable shapes the molecule will adopt under given conditions. For example, a study on thiazole-5-carboxylic acid identified four conformers, with the most stable one being planar. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gap

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. shd-pub.org.rs In a study of certain thiazole derivatives, the HOMO and LUMO energies were calculated to be -5.3582 eV and -0.8765 eV, respectively, resulting in an energy gap of 4.4818 eV. nih.gov This intramolecular charge transfer is often characterized as a π–π* transition. nih.gov

Computational Mechanistic Elucidation of Reactions Involving this compound

The elucidation of reaction mechanisms involving this compound at a molecular level can be effectively achieved through computational chemistry, primarily employing Density Functional Theory (DFT). These theoretical investigations provide deep insights into the reactivity, regioselectivity, and kinetic feasibility of various transformations. By modeling the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, which are crucial for understanding the reaction pathway.

A significant area of investigation for a molecule like this compound, which possesses an electron-rich aniline ring, is its behavior in electrophilic aromatic substitution reactions. Computational studies can predict the most likely sites for electrophilic attack by analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The thiazole ring generally acts as a deactivating group. DFT calculations can precisely quantify the electronic effects of these substituents to predict the regioselectivity of reactions such as halogenation, nitration, or Friedel-Crafts acylation.

For instance, a computational study on the nitration of this compound would involve calculating the energy profiles for the attack of the nitronium ion (NO₂⁺) at all possible positions on the aniline ring. The calculations would determine the activation energies for the formation of the sigma complexes (arenium ions) at the ortho and para positions relative to the amino group. The position with the lowest activation energy would correspond to the major product.

The following interactive table illustrates hypothetical results from a DFT study on the electrophilic bromination of this compound, showcasing the calculated activation energies for the formation of the intermediate sigma complex at different positions.

| Position of Bromination | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| C2 (ortho to -NH₂) | 12.5 | Minor |

| C4 (ortho to -NH₂, para to -CH₃) | 8.2 | Major |

| C6 (para to -NH₂) | 10.8 | Minor |

Note: These values are hypothetical and for illustrative purposes.

Furthermore, computational mechanistic elucidation extends to understanding the role of catalysts in reactions involving this compound. For example, in a palladium-catalyzed cross-coupling reaction where the aniline moiety is modified, DFT can be used to model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. This allows for a detailed understanding of the reaction mechanism and can aid in the optimization of reaction conditions.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational flexibility of molecules like this compound. This technique simulates the time-dependent behavior of a molecular system, providing detailed information about its dynamic properties, including conformational changes, rotational barriers, and intermolecular interactions.

The conformational landscape of this compound is influenced by a balance of steric and electronic effects. The methyl group on the aniline ring and the atoms of the thiazole ring can lead to steric hindrance, which will be reflected in the rotational energy barriers. MD simulations can quantify these steric clashes and identify the most energetically favorable conformations.

The results from MD simulations can be presented in various ways, including Ramachandran-like plots for the key dihedral angles or as a free energy landscape, which maps the probability of the molecule adopting different conformations.

Below is an interactive data table presenting hypothetical results from a molecular dynamics simulation study on the conformational preferences of this compound, focusing on the dihedral angle between the phenyl and thiazole rings.

| Conformational State | Dihedral Angle Range (degrees) | Relative Free Energy (kcal/mol) | Population (%) |

| Global Minimum | 30-60 | 0.0 | 75 |

| Local Minimum | 120-150 | 2.5 | 15 |

| Transition State | 90 | 5.0 | - |

| Planar Conformation | 0 | 4.2 | 5 |

| Perpendicular Conformation | 90 | 5.0 | 5 |

Note: These values are hypothetical and for illustrative purposes.

These simulations provide a dynamic picture of the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological target), which is crucial for understanding its properties and function. The insights gained from MD simulations are valuable in fields such as drug design, where the conformational preferences of a molecule can significantly impact its binding affinity to a receptor.

Design and Synthesis of Derivatives and Analogues of 2 Methyl 5 1,3 Thiazol 4 Yl Aniline

Structural Modifications on the Aniline (B41778) Ring

The aniline ring in 2-Methyl-5-(1,3-thiazol-4-yl)aniline is activated towards electrophilic aromatic substitution by the electron-donating amino (-NH2) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.com The presence of the methyl group and the thiazole (B1198619) ring also influences the regiospecificity of such reactions.

Introducing additional substituents onto the aniline ring can significantly alter its reactivity and electronic character. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or additional alkyl groups, would further increase the electron density of the ring, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or cyano (-CN) groups, would decrease the ring's electron density, making it less reactive.

These substitutions also modulate the basicity (pKa) of the anilinic nitrogen. EDGs generally increase the pKa, making the amino group more basic, while EWGs decrease it. semanticscholar.org Such modifications can have a profound impact on the molecule's solubility, crystal packing, and its ability to form hydrogen bonds or salt bridges with biological targets. The relationship between substituent type and its electronic effect is a key consideration in analog design.

Table 1: Predicted Effects of Substituents on the Aniline Ring

| Substituent Type | Example | Position on Aniline Ring (relative to -NH2) | Effect on Ring Reactivity (Electrophilic Substitution) | Effect on Aniline pKa |

| Electron-Donating (EDG) | -OCH3 | Ortho, Para | Increase | Increase |

| Electron-Donating (EDG) | -CH3 | Ortho, Para | Increase | Increase |

| Halogen (Weakly Deactivating) | -Cl | Ortho, Para | Decrease | Decrease |

| Electron-Withdrawing (EWG) | -CN | Meta | Decrease | Decrease |

| Electron-Withdrawing (EWG) | -NO2 | Meta | Decrease | Decrease |

The synthesis of isomeric and positional analogues of this compound allows for a systematic exploration of the spatial arrangement of its constituent parts. This involves altering the substitution pattern on the aniline ring. For instance, analogues such as 4-Methyl-5-(1,3-thiazol-4-yl)aniline or 2-Methyl-4-(1,3-thiazol-4-yl)aniline can be synthesized to investigate the importance of the relative positioning of the methyl, amino, and thiazole groups.

The synthesis of these isomers typically requires different starting materials. For example, the synthesis of a 4-substituted analogue would begin with a correspondingly substituted nitrotoluene, which would then undergo reactions to build the thiazole ring, followed by reduction of the nitro group to the aniline. The choice of synthetic route is critical for achieving the desired regiochemistry. Studies on related N-thienylcarboxamides have shown that positional isomerism can significantly impact biological activity, highlighting the importance of exploring such structural diversity. nih.gov

Structural Modifications on the Thiazole Ring

The thiazole ring is another key component of the molecule that can be readily modified. Its substitution pattern can influence steric interactions, solubility, and direct engagement with biological targets.

The thiazole ring of this compound has two available positions for substitution: C2 and C5. The classical Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, is a versatile method for creating a wide array of substituted thiazoles. nih.govmdpi.com By varying the thioamide and α-haloketone starting materials, different substituents can be introduced at the C2 and C5 positions of the thiazole ring.

For example, using a different thioamide (e.g., thiobenzamide (B147508) instead of thioacetamide) in the synthesis would place a phenyl group at the C2 position. Similarly, modifying the α-haloketone precursor allows for the introduction of various groups at the C5 position. These modifications can be used to probe for additional binding interactions or to block potential sites of metabolism.

Table 2: Examples of Thiazole Ring Modifications via Hantzsch Synthesis

| Desired C2-Substituent | Desired C5-Substituent | Required Thioamide | Required α-Haloketone |

| Methyl | Phenyl | Thioacetamide | 2-Bromo-1-phenylethan-1-one |

| Phenyl | Methyl | Thiobenzamide | 1-Bromopropan-2-one |

| Amino | Carboxylate | Thiourea | Ethyl 2-chloroacetoacetate |

| 4-Fluorophenyl | Hydrogen | 4-Fluorothiobenzamide | Bromoacetaldehyde |

Bioisosterism involves the replacement of a functional group or moiety with another that possesses similar physicochemical properties, with the goal of enhancing activity, improving selectivity, or reducing toxicity. cambridgemedchemconsulting.com The thiazole ring can be replaced by a variety of other five- or six-membered heterocyclic rings to create bioisosteres of this compound.

Common bioisosteres for the thiazole ring include oxazole, pyrazole, isoxazole, 1,2,4-oxadiazole, and 1,3,4-thiadiazole. researchgate.netcambridgemedchemconsulting.com These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the parent molecule. For example, replacing thiazole with an oxadiazole can introduce an additional hydrogen bond acceptor while maintaining a similar size and shape. researchgate.net Such strategies are widely employed in medicinal chemistry to optimize lead compounds. researchgate.net The choice of bioisostere depends on the specific properties that need to be modulated.

Table 3: Common Bioisosteric Replacements for the Thiazole Ring

| Bioisostere | Key Features | Potential Impact |

| Oxazole | Replacement of sulfur with oxygen | Alters electronics, may improve solubility |

| Pyrazole | Different arrangement of heteroatoms (N-N) | Modifies hydrogen bonding vectors and pKa |

| 1,2,4-Oxadiazole | Contains two nitrogen and one oxygen atom | Increases hydrogen bond acceptor count; generally stable |

| 1,3,4-Thiadiazole | Different arrangement of heteroatoms (N-N-S) | Alters dipole moment and electronic properties |

| Triazole | Contains three nitrogen atoms | Significantly alters electronics and hydrogen bonding potential |

Linker Chemistry in Multi-moiety Conjugates of this compound

The primary amine of this compound serves as a convenient attachment point or "handle" for covalent linkage to other molecular entities, forming multi-moiety conjugates. This approach is central to the design of various targeted therapeutics, such as antibody-drug conjugates (ADCs), where a potent cytotoxic payload is linked to a monoclonal antibody. nih.gov The linker's role is critical, as it must be stable in circulation but allow for the release of the active molecule at the target site.

Linkers are broadly classified as cleavable or non-cleavable. njbio.com

Cleavable linkers are designed to be broken by specific conditions within the target cell, such as low pH in lysosomes (e.g., hydrazone linkers) or the presence of specific enzymes like cathepsins (e.g., dipeptide linkers like valine-citrulline). nih.gov These linkers often incorporate a self-immolative spacer, such as para-aminobenzyloxycarbonyl (PABC), which decomposes after cleavage to release the unmodified drug. nih.gov The aniline nitrogen of the title compound could be acylated with such a linker system.

Non-cleavable linkers (e.g., those forming a stable thioether bond) result in the payload being released along with the linker and the amino acid residue it was attached to. This approach can sometimes reduce off-target toxicity. wuxiapptec.com

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has become an indispensable tool in medicinal chemistry and drug discovery, enabling the rapid synthesis of large, systematically organized collections of compounds known as chemical libraries. nih.gov This high-throughput approach is particularly well-suited for the structural exploration of promising scaffolds like this compound. By systematically varying substituents on both the aniline and thiazole rings, combinatorial strategies allow for the efficient generation of a diverse set of analogues, facilitating the exploration of structure-activity relationships (SAR). Key techniques employed include parallel synthesis in both solid and solution phases, and multicomponent reactions (MCRs).

A robust combinatorial strategy for generating a library of this compound derivatives can be designed around the well-established Hantzsch thiazole synthesis. This approach allows for the creation of diversity at multiple positions of the core scaffold through the use of varied building blocks. The synthesis can be performed using parallel synthesis techniques, where reactions are carried out simultaneously in arrays of separate reaction vessels.

Solid-Phase Parallel Synthesis Strategy

Solid-phase synthesis offers significant advantages for library generation, including simplified purification and the ability to drive reactions to completion by using excess reagents. nih.gov A potential solid-phase strategy for producing analogues of this compound would involve immobilizing one of the key components onto a polymer support.

One plausible route begins with an immobilized thioamide. For instance, a resin-bound version of a substituted thiobenzamide can be reacted with a library of diverse α-haloketones. This parallel Hantzsch cyclization would generate a library of resin-bound 4-aryl-thiazole derivatives. Subsequent chemical steps, such as nitration followed by reduction, could be performed on the solid support to introduce the aniline functionality. Finally, cleavage from the resin would release the desired library of compounds. This method allows for diversification of the thiazole ring (via the α-haloketone library) and the aniline ring (by starting with different resin-bound thioamides). nih.gov

Solution-Phase Parallel Synthesis Strategy

Alternatively, solution-phase parallel synthesis can be employed, which may require purification techniques such as liquid-liquid extraction or automated flash chromatography. A convergent solution-phase approach could involve the parallel synthesis of two sets of key intermediates: a library of substituted thioamides and a library of α-bromo-nitroarylketones. The subsequent Hantzsch reaction between pairs of these intermediates would rapidly generate a large library of nitrophenyl-thiazole compounds, which can then be reduced in parallel to the final aniline derivatives.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly efficient for generating molecular diversity. nih.gov An MCR approach to a library of related thiazoline (B8809763) structures could involve the one-pot reaction of a substituted nitro-aniline, an isothiocyanate, and an α-haloketone. This would generate a library of 2-imino-1,3-thiazoline derivatives, which are close structural analogues and can be further modified. The diversity of the final library is directly related to the number of different starting components used. nih.govnih.gov

Building Blocks for Library Diversification

The power of combinatorial synthesis lies in the diversity of the building blocks used. To generate a comprehensive library around the this compound scaffold, a wide array of commercially available or readily synthesized thioamides and α-haloketones can be utilized.

Table 1: Representative Building Blocks for Thiazole Ring Diversification

| Component Type | Building Block Name | Structure | Point of Diversity |

| Thioamide | Thioacetamide | CH₃CSNH₂ | R¹ on Thiazole Ring (Position 2) |

| Thiobenzamide | C₆H₅CSNH₂ | R¹ on Thiazole Ring (Position 2) | |

| 4-Methoxythiobenzamide | CH₃OC₆H₄CSNH₂ | R¹ on Thiazole Ring (Position 2) | |

| α-Haloketone | 1-Bromo-3-nitroacetone | O₂NCH₂COCH₂Br | R² on Thiazole Ring (Position 5) |

| 2-Bromo-1-(4-nitrophenyl)ethanone | O₂NC₆H₄COCH₂Br | R² on Thiazole Ring (Position 5) | |

| 3-Bromo-5-nitropentan-2-one | O₂NCH₂CH₂COCHBrCH₃ | R² on Thiazole Ring (Position 5) |

Table 2: Representative Building Blocks for Aniline Ring Diversification

| Component Type | Building Block Name | Structure | Point of Diversity |

| Substituted Thioamide | 4-Amino-3-methylthiobenzamide | H₂N(CH₃)C₆H₃CSNH₂ | R³ on Aniline Ring |

| 4-Amino-2-chlorothiobenzamide | H₂N(Cl)C₆H₃CSNH₂ | R³ on Aniline Ring | |

| 4-Amino-3,5-dimethylthiobenzamide | H₂N(CH₃)₂C₆H₂CSNH₂ | R³ on Aniline Ring | |

| N-Functionalization Reagent | Acetyl Chloride | CH₃COCl | Acylation of Aniline Nitrogen |

| Benzyl Bromide | C₆H₅CH₂Br | Alkylation of Aniline Nitrogen | |

| Phenyl Isocyanate | C₆H₅NCO | Urea (B33335) formation with Aniline Nitrogen |

Applications in Advanced Chemical Research and Materials Science

Role as a Building Block in Complex Organic Synthesis

The molecular architecture of 2-Methyl-5-(1,3-thiazol-4-yl)aniline, featuring a reactive primary amine and a stable heterocyclic ring system, makes it a valuable building block, or synthon, in the construction of more complex molecular entities. beilstein-journals.org The amino group (-NH2) serves as a potent nucleophile and a site for diazotization, enabling a wide range of chemical transformations. Simultaneously, the thiazole (B1198619) ring can be functionalized or can act as a key structural and electronic component in the target molecule.

The presence of the aniline (B41778) functional group allows this compound to be an effective precursor for the synthesis of more elaborate heterocyclic systems. The amino group can participate in cyclocondensation reactions with various electrophilic partners to form new rings fused to the existing phenyl group. For instance, reactions with dicarbonyl compounds, or their equivalents, can lead to the formation of quinolines or other fused nitrogen-containing heterocycles. This approach is a cornerstone of synthetic organic chemistry for creating diverse molecular scaffolds. nih.gov

Research into related structures demonstrates that aminophenyl-substituted heterocycles are frequently used to generate complex polycyclic systems. The general reactivity patterns suggest that this compound could be employed in reactions such as the Skraup or Doebner-von Miller quinoline syntheses, or in the synthesis of benzodiazepines and other pharmacologically relevant scaffolds.

| Precursor Type | Reactant(s) | Resulting Heterocyclic System | Potential Application |

| Aminophenyl-azole | α,β-Unsaturated aldehyde/ketone | Thiazolyl-quinoline | Medicinal Chemistry, Ligand Synthesis |

| Aminophenyl-azole | β-Diketone | Thiazolyl-diazepine | CNS-active agents |

| Aminophenyl-azole | Phosgene equivalent | Thiazolyl-benzoxazinone | Agrochemicals, Pharmaceuticals |

Utilization in Dye Chemistry and Photophysical Studies

Compounds featuring an aniline ring linked to an electron-withdrawing heterocyclic system, such as a thiazole, often exhibit interesting photophysical properties. This "donor-acceptor" (D-A) architecture is fundamental to the design of many organic dyes and fluorescent probes. mdpi.com In this compound, the amino group acts as an electron donor and the thiazole ring as an electron acceptor, facilitating intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is often associated with strong absorption in the visible spectrum and fluorescence emission.

The photophysical properties of such D-A dyes are highly sensitive to their environment, making them potential candidates for use as chemical sensors or probes. mdpi.com For instance, changes in solvent polarity can lead to shifts in the emission wavelength (solvatochromism). Studies on analogous thiazolo[5,4-d]thiazole (TTz) derivatives show that their fluorescence can span the entire visible spectrum from blue to orange-red, and these properties are heavily influenced by molecular packing in the solid state. nih.govrsc.org This tunability is critical for applications in solid-state lighting, organic light-emitting diodes (OLEDs), and fluorescence-based optical devices. researchgate.net

| Compound Class | Absorption Max (λabs) | Emission Max (λem) | Key Photophysical Feature |

| 2-(2′-aminophenyl)benzothiazole derivatives | ~350-450 nm | ~450-600 nm | Excited-State Intramolecular Proton Transfer (ESIPT) mdpi.com |

| Thiazolo[5,4-d]thiazole (TTz) derivatives | Varies | Blue to Red | Packing-dependent solid-state fluorescence nih.govrsc.org |

Incorporation into Polymeric Materials and Frameworks

The bifunctional nature of this compound, possessing a reactive amino group and a robust thiazole heterocycle, allows for its use as a monomer in the synthesis of advanced polymeric materials. The primary amine can undergo polycondensation reactions with diacyl chlorides, dicarboxylic acids, or dianhydrides to form polyamides and polyimides, respectively.

The incorporation of the thiazole ring into the polymer backbone is known to impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. jetir.org Aromatic polythiazoles are a class of high-performance polymers investigated for their mechanical strength and stability at elevated temperatures. acs.org Furthermore, thiazole-containing conjugated polymers have been synthesized for use as donor materials in polymer solar cells, demonstrating power conversion efficiencies that highlight their potential in organic electronics. researchgate.net

| Polymer Type | Monomers | Key Property from Thiazole Unit | Potential Application |

| Aromatic Polyamide | Diamine (e.g., this compound), Diacyl Chloride | Thermal Stability, Rigidity | High-performance fibers, Films |

| Conjugated Polymer | Thiazole-based diamine, Di-halo-aromatic comonomer | Charge Transport, Low Band Gap | Organic Solar Cells, OFETs researchgate.net |

| Polybenzothiazole | Aminothiophenol-derived monomers | Exceptional Thermal/Oxidative Stability | Aerospace components, Fire-resistant materials |

Application as a Chemical Probe in Mechanistic Organic Reactions

While specific studies detailing the use of this compound as a chemical probe are not widely reported, its structural features suggest potential in this area. Chemical probes are molecules designed to interact with a specific chemical environment or participate in a reaction in a way that provides information about the reaction mechanism.

The nucleophilic amino group can act as a trapping agent for reactive intermediates, such as carbocations or strained rings. If the resulting adduct is stable and characterizable, it can provide evidence for the existence of such transient species. Furthermore, the thiazole moiety, if fluorescent, could act as a reporter. A change in the fluorescence properties of the molecule upon reacting with an intermediate could signal the progression of a reaction, allowing for real-time monitoring. The broader class of 2-(2′-aminophenyl)benzothiazole derivatives has been successfully employed as fluorescent sensors for various cations and anions, demonstrating the viability of this molecular framework for probing chemical environments. mdpi.com

Advanced Spectroscopic Characterization Techniques for 2 Methyl 5 1,3 Thiazol 4 Yl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methyl-5-(1,3-thiazol-4-yl)aniline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aniline (B41778) N-H protons would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The aromatic protons on the substituted benzene (B151609) ring will present as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The methyl group protons will give rise to a sharp singlet in the upfield region (around δ 2.0-2.5 ppm). The two protons on the thiazole (B1198619) ring are expected to appear as distinct signals in the downfield aromatic region, with their exact shifts depending on the electronic environment. researchgate.netresearchgate.net

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the methyl group will resonate at high field (δ 15-25 ppm). The aromatic carbons of the aniline ring will appear in the δ 110-150 ppm range, with the carbon attached to the amino group (C-1) and the carbon attached to the thiazole ring (C-5) being significantly influenced by these substituents. The carbons of the thiazole ring are expected in a similar range, with the carbon atom adjacent to both sulfur and nitrogen (C-2) typically showing a characteristic downfield shift. researchgate.netasianpubs.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | ~2.2 | ~18 |

| Aniline -NH₂ | ~3.5-5.0 (broad) | - |

| Aniline C1 | - | ~145 |

| Aniline C2 | - | ~130 |

| Aniline C3 | ~7.0 | ~118 |

| Aniline C4 | ~6.8 | ~115 |

| Aniline C5 | - | ~138 |

| Aniline C6 | ~7.1 | ~129 |

| Thiazole C2' | ~8.8 | ~155 |

| Thiazole C4' | - | ~140 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the aniline ring, helping to definitively assign their positions. sdsu.eduresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This would allow for the unambiguous assignment of each protonated carbon in the aniline and thiazole rings, as well as the methyl carbon. ipb.ptyoutube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ias.ac.inresearchgate.net For this compound, the spectra would be characterized by several key absorption bands.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3450-3300 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretching (aromatic) | Aniline and Thiazole rings |

| 2980-2850 | C-H stretching (aliphatic) | Methyl (-CH₃) |

| 1620-1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N stretching | Aromatic/Heteroaromatic rings |

| 1350-1250 | C-N stretching | Aryl-amine |

| 850-750 | C-H out-of-plane bending | Substituted benzene |

The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the 3450-3300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group would be observed just below 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ will contain a series of complex bands due to the C=C and C=N stretching vibrations of the aniline and thiazole rings. The C-S stretching vibration, characteristic of the thiazole ring, is expected at lower wavenumbers. scielo.org.za

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns under electron impact (EI-MS). The molecular formula of this compound is C₁₀H₁₀N₂S, giving it a molecular weight of 190.27 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 190.

The fragmentation of the molecular ion would likely proceed through several pathways:

Cleavage of the C-C bond between the rings: This would be a major fragmentation pathway, leading to ions corresponding to the methyl-aniline radical cation and the thiazole radical cation, or vice-versa.

Fragmentation of the aniline moiety: A common fragmentation for anilines is the loss of a hydrogen atom to form an [M-1]⁺ ion. Subsequent loss of hydrogen cyanide (HCN) from the ring is also a characteristic fragmentation. miamioh.edu

Fragmentation of the thiazole ring: The thiazole ring can undergo complex fragmentation, often involving the loss of small molecules like HCN or thioformyl (B1219250) radical (HCS•). sapub.org

Loss of the methyl group: Cleavage of the methyl group from the aniline ring would result in an [M-15]⁺ ion.

The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the identity of the compound. libretexts.orglibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. As this compound is a conjugated system containing two aromatic rings, its UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region. researchgate.net The primary electronic transitions observed will likely be π → π* transitions associated with the conjugated system of the aniline and thiazole rings. The presence of the lone pair of electrons on the nitrogen of the amine group may also give rise to a weaker n → π* transition. scielo.org.zaajrsp.com The position of the maximum absorption (λ_max) will be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the connectivity of a molecule, X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its structure. scielo.org.za

The analysis would reveal the planarity of the aniline and thiazole rings and the dihedral angle between them. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. It is expected that the primary amine group would participate in intermolecular hydrogen bonding (N-H···N or N-H···S), which would play a significant role in stabilizing the crystal lattice. researchgate.netresearchgate.net This technique provides the ultimate confirmation of the molecular structure determined by other spectroscopic methods.

Mechanistic Studies on 2 Methyl 5 1,3 Thiazol 4 Yl Aniline Mediated Processes

Reaction Kinetic Studies and Transition State Analysis

Currently, there is a lack of published research focusing on the reaction kinetics and transition state analysis of processes directly mediated by 2-Methyl-5-(1,3-thiazol-4-yl)aniline. Kinetic studies are fundamental to understanding the rates of chemical reactions, the factors that influence these rates, and the energetic barriers that must be overcome for a reaction to proceed. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration) to determine the rate law and activation parameters.

Transition state analysis, often performed using computational chemistry methods, provides insights into the high-energy, transient molecular structures that exist at the peak of the reaction energy profile. Understanding the geometry and energy of the transition state is crucial for explaining reaction selectivity and for designing catalysts that can lower the activation energy, thereby increasing the reaction rate. The absence of such data for this compound limits a deep understanding of its reactivity.

Investigation of Reaction Pathways and Intermediates

Similarly, detailed investigations into the reaction pathways and the identification of intermediates in reactions involving this compound have not been widely reported. The aniline (B41778) and thiazole (B1198619) moieties can participate in a variety of chemical transformations. The aniline portion, with its amino group, can undergo reactions such as acylation, alkylation, and diazotization. The thiazole ring, an electron-rich heterocycle, is susceptible to electrophilic substitution and can also be involved in metal-catalyzed cross-coupling reactions.

Without specific studies, any proposed reaction pathway for this compound would be purely speculative, based on the known reactivity of its constituent functional groups. The identification of reaction intermediates, which are transient species formed during a reaction, is critical for confirming a proposed mechanism. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are typically employed for this purpose, but such research specific to this compound is not currently available.

Mechanistic Aspects of Electrophilic and Nucleophilic Reactions

The aniline and thiazole rings in this compound suggest a rich potential for both electrophilic and nucleophilic reactions. The amino group of the aniline ring is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. The nitrogen and sulfur atoms in the thiazole ring possess lone pairs of electrons, making them potential nucleophilic centers. Conversely, the carbon atoms of the thiazole ring can be susceptible to nucleophilic attack, particularly if the ring is quaternized or carries electron-withdrawing substituents.

However, a detailed mechanistic understanding of how these reactions proceed for this specific molecule is not documented. For instance, the interplay between the electronic properties of the aniline and thiazole rings and how they mutually influence the regioselectivity and reactivity in electrophilic and nucleophilic reactions remains an area for future investigation.

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor in close proximity. This process involves the transfer of a proton in the electronically excited state, leading to a tautomeric form that often exhibits distinct fluorescence properties. While ESIPT is a well-studied phenomenon in many heterocyclic compounds, there is no specific research available that investigates ESIPT pathways in this compound.

For ESIPT to occur, a molecule typically requires an intramolecular hydrogen bond. The structure of this compound, with the amino group on the aniline ring and the nitrogen atom of the thiazole ring, could potentially facilitate such an interaction, especially under specific conformational arrangements. However, without experimental or computational evidence, the occurrence and mechanism of ESIPT in this compound remain hypothetical.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Methyl-5-(1,3-thiazol-4-yl)aniline

Direct academic research on this compound is limited. The current understanding is therefore inferential, based on the well-documented properties of its constituent chemical motifs: the aniline (B41778), methyl, and thiazole (B1198619) groups. The thiazole ring is a well-known pharmacophore present in numerous biologically active compounds and approved drugs, prized for its ability to engage in hydrogen bonding and hydrophobic interactions. mdpi.comnih.gov Aniline derivatives are crucial building blocks in the synthesis of a vast array of pharmaceuticals and functional materials. mdpi.comallresearchjournal.com

The combination of these fragments in a single molecule suggests its potential as:

A scaffold for medicinal chemistry , where the aniline group can be readily modified to generate a library of derivatives for biological screening.

An intermediate in organic synthesis , providing a foundation for creating more complex heterocyclic systems.

A candidate for materials science , given that aniline and thiazole are components of some dyes and organic electronic materials.

The predicted properties based on its structure are summarized in the table below.

| Structural Feature | Implied Property/Potential |

| Thiazole Ring | Known pharmacophore; potential for antimicrobial, anticancer, anti-inflammatory, and antitubercular activity. nih.govmdpi.com |

| Aniline Moiety | A versatile synthetic handle for derivatization; potential for tuning electronic properties and biological targeting. |

| Methyl Group | Can influence steric interactions and metabolic stability. |

| Combined Scaffold | Potential as a kinase inhibitor, GPCR ligand, or enzyme inhibitor, common targets for such heterocyclic structures. |

Challenges and Opportunities in this compound Research

The primary challenge in the study of this compound is the lack of foundational data. This presents a significant opportunity for original research to establish its fundamental chemical and biological profile.

| Aspect | Challenges | Opportunities |

| Synthesis | Lack of established, high-yield, and scalable synthetic routes. | Development and optimization of novel synthetic pathways, potentially utilizing modern catalytic methods. |

| Characterization | Absence of comprehensive spectroscopic (NMR, IR, MS) and crystallographic data in the public domain. | Opportunity to perform full structural elucidation and contribute new data to chemical libraries. |

| Biological Activity | No published data on its biological effects, making its therapeutic potential entirely speculative. | High-throughput screening against diverse biological targets (e.g., kinases, proteases, microbial enzymes) could uncover novel bioactivities. researchgate.net |

| Structure-Activity Relationship (SAR) | Without a known biological target or activity, SAR studies cannot be initiated. | The aniline amine and thiazole ring offer multiple points for chemical modification to build a diverse library for future SAR studies. mdpi.com |

Emerging Methodologies and Techniques for Future Investigations

Future investigations into this compound would benefit greatly from the application of modern chemical and biological research techniques.

Computational Chemistry: Before undertaking extensive synthetic work, in silico methods can predict the compound's properties and potential biological targets. Techniques such as Density Functional Theory (DFT) can elucidate its electronic structure and reactivity, while molecular docking studies can screen virtual libraries of biological targets to identify those with the highest binding affinity, thus prioritizing experimental work. tandfonline.commdpi.comresearchgate.net

Advanced Synthesis and Purification: Modern synthetic methodologies like microwave-assisted organic synthesis (MAOS) and flow chemistry could be employed to rapidly synthesize and optimize reaction conditions for this compound and its derivatives. Automated flash chromatography systems can ensure high purity of the synthesized molecules, which is critical for accurate biological testing.

High-Throughput Screening (HTS): To efficiently assess its biological potential, HTS can be used to test the compound against hundreds or thousands of biological targets simultaneously. This can rapidly identify potential "hits" for further investigation.

Structural Biology: Should a promising interaction with a biological target like an enzyme be identified, co-crystallization of the compound with the protein followed by X-ray crystallography can provide atomic-level detail of the binding interaction. This information is invaluable for guiding the rational design of more potent and selective derivatives.

Potential Avenues for Interdisciplinary Research Collaborations

The exploration of this compound is an ideal subject for interdisciplinary collaboration, leveraging expertise from various scientific fields.

Organic Synthesis and Medicinal Chemistry: Synthetic chemists can focus on developing robust methods to produce the core molecule and its analogues. Medicinal chemists can then design and create libraries of derivatives with varied physicochemical properties to probe biological systems.

Computational Biology and Chemistry: Computational scientists can work in tandem with synthetic chemists to model potential derivatives and predict their binding affinities for various protein targets, helping to prioritize which compounds to synthesize. mdpi.com

Pharmacology and Cell Biology: Biologists can perform the initial in vitro screening of the synthesized compounds against cell lines (e.g., cancer, bacterial, fungal) and specific enzymes to identify biological activity. mdpi.com Promising compounds can then be advanced to more complex cellular and in vivo models.

Materials Science and Physical Chemistry: Collaborations with materials scientists could explore the compound's potential in non-biological applications. Its electronic properties could be investigated for use in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or as a component in novel sensor technologies.

By pursuing these research directions, the scientific community can fully elucidate the chemical, physical, and biological properties of this compound, transforming it from an unknown entity into a valuable molecule for science and technology.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-(1,3-thiazol-4-yl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cross-coupling reactions or heterocyclic ring formation. Key methods include:

- Buchwald-Hartwig Amination : Coupling 2-methyl-5-bromoaniline with 4-thiazolylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and ligands like XPhos in toluene at 80–100°C. Yields range from 60–75% .

- Thiazole Ring Construction : Reacting 2-methyl-5-nitroaniline with thioamides (e.g., thioacetamide) under acidic conditions to form the thiazole moiety, followed by nitro reduction (Fe/HCl). This method achieves ~50–65% yield but requires strict pH control .

Q. Critical Factors :

- Catalyst choice (Pd vs. Cu) affects regioselectivity.

- Temperature >100°C may degrade the thiazole ring.

- Purification via column chromatography (silica gel, hexane/EtOAc) is essential to remove unreacted boronic acid or nitro intermediates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy :

- HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 191.2 (C₁₀H₁₀N₂S) with >95% purity using a C18 column and acetonitrile/water mobile phase .

- FT-IR : Thiazole C=N stretching at 1640–1680 cm⁻¹ and N-H bending (aniline) at 1500–1550 cm⁻¹ .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Thiazole-aniline conjugates may exhibit dynamic proton exchange. Conduct experiments at 25°C and –40°C to identify broadening or splitting patterns .

- DFT Calculations : Compare experimental ¹³C NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate resonance assignments .

- Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may stabilize specific tautomers .

Example Case :

A 2024 study found that the thiazole NH proton (δ 10.2 ppm in DMSO) disappears in CDCl₃ due to reduced hydrogen bonding, resolving ambiguous splitting .

Q. What strategies optimize the compound’s stability in biological assays?

Methodological Answer: The compound’s aniline group is prone to oxidation. Mitigation approaches:

- Storage : Lyophilize and store at –20°C under argon. Aqueous solutions (pH 6–7) degrade <5% over 72 hours at 4°C .

- Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM EDTA in buffer to inhibit radical formation .